Comprehensive Technical Guide: Chemical and Physical Properties of 2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic Acid
Comprehensive Technical Guide: Chemical and Physical Properties of 2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic Acid
Executive Summary & Structural Rationale
In the realm of rational drug design, the strategic functionalization of endogenous scaffolds is a proven methodology for developing novel therapeutics. 2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid (CAS: 1396969-13-3), also known as 2-(3-(4-fluorophenyl)ureido)succinic acid, represents a highly functionalized building block that merges the biological familiarity of an amino acid with the pharmacological robustness of a fluorinated aromatic urea[1][2].
From a mechanistic standpoint, this compound is engineered with three distinct pharmacophoric regions:
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The Butanedioic Acid (Succinic Acid) Moiety: Derived from aspartic acid, this dicarboxylic acid region ensures high aqueous solubility at physiological pH and serves as a bidentate anchor for coordinating with target proteins (e.g., metalloenzymes or basic receptor pockets).
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The Urea Linkage: The -NH-CO-NH- bridge acts as a rigidifying element. It provides exceptional bidentate hydrogen-bond donor and acceptor capabilities, which are critical for establishing highly directional interactions within a protein's active site.
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The 4-Fluorophenyl Ring: Approximately 20% of all pharmaceuticals contain fluorine[3]. The introduction of a fluorine atom at the para-position of the phenyl ring is a classic bioisosteric replacement. It significantly enhances the compound's metabolic stability by blocking Phase I cytochrome P450-mediated oxidation, while simultaneously modulating the molecule's lipophilicity for improved membrane permeability[3].
Physicochemical Profiling
Understanding the physicochemical parameters of a compound is the first step in predicting its ADME (Absorption, Distribution, Metabolism, Excretion) profile. The table below synthesizes the core quantitative data for 2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid[1][4].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Relevance in Drug Design |
| CAS Number | 1396969-13-3 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C₁₁H₁₁FN₂O₅ | Indicates a balanced ratio of heteroatoms to carbon[1]. |
| Molecular Weight | 270.21 g/mol | Well within the Lipinski "Rule of 5" limit (<500 Da), favoring oral bioavailability[1]. |
| Topological Polar Surface Area (TPSA) | ~115.7 Ų | Dictated by the two carboxylates and urea linkage; optimal for systemic circulation but restricts blood-brain barrier (BBB) crossing. |
| H-Bond Donors | 4 | Two from the carboxylic acids (-OH), two from the urea (-NH). |
| H-Bond Acceptors | 6 | Five from oxygen atoms, one from the fluorine atom. |
| Rotatable Bonds | 6 | Provides sufficient conformational flexibility to adapt to target binding pockets. |
Chemical Synthesis & Mechanistic Pathway
The synthesis of this compound relies on the nucleophilic addition of aspartic acid to 4-fluorophenyl isocyanate[5].
Causality of Experimental Choices
Isocyanates are highly electrophilic at their central carbon atom. To achieve a high-yielding coupling without polymerizing the isocyanate or inducing racemization, the reaction pH must be strictly controlled[5]. By utilizing a mildly basic aqueous-organic biphasic system (e.g., NaOH in Dioxane/Water), the α-amino group of aspartic acid is deprotonated, maximizing its nucleophilicity. Simultaneously, the carboxylic acids are converted to carboxylates, ensuring the amino acid remains soluble in the aqueous phase while reacting with the organic-soluble isocyanate.
Step-by-Step Synthesis Protocol
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Substrate Preparation: Dissolve 1.0 equivalent of L-aspartic acid in a 1:1 (v/v) mixture of 1M NaOH and 1,4-Dioxane. Stir until complete dissolution is achieved.
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Thermal Control: Submerge the reaction vessel in an ice bath (0–5 °C). Rationale: Lower temperatures suppress the competing hydrolysis of the isocyanate into 4-fluoroaniline.
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Electrophile Addition: Dissolve 1.1 equivalents of 4-fluorophenyl isocyanate in dry 1,4-Dioxane. Add this solution dropwise to the reaction mixture over 30 minutes. Rationale: Dropwise addition prevents thermal runaway and minimizes the formation of the symmetric 1,3-bis(4-fluorophenyl)urea byproduct.
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Coupling Phase: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4–6 hours.
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Precipitation & Isolation: Transfer the mixture to an ice bath and slowly add 1M HCl until the pH reaches ~2.0. Rationale: Acidification protonates the carboxylate groups, drastically reducing the compound's aqueous solubility and prompting the precipitation of the target urea-dicarboxylic acid.
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Purification: Filter the resulting white precipitate under a vacuum. Wash the filter cake sequentially with cold water (to remove NaCl) and cold hexanes (to remove unreacted isocyanate). Dry under a high vacuum for 12 hours.
Workflow of the nucleophilic addition synthesizing the fluorinated urea derivative.
Analytical Characterization Protocols
A self-validating analytical system is paramount to ensure the integrity of the synthesized compound. Relying on a single method is insufficient; orthogonal techniques must be employed to confirm both purity and structural fidelity.
Step-by-Step Validation Protocol
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Execution: Inject the sample onto a C18 reverse-phase column using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.
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Validation Logic: The mass spectrometer must confirm the exact mass (m/z [M+H]⁺ ~271.07). The presence of a single, sharp chromatographic peak confirms the absence of isomeric impurities or symmetric urea byproducts.
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ATR-FTIR (Attenuated Total Reflectance - Fourier-Transform Infrared Spectroscopy):
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Execution: Place the dry powder directly onto the diamond crystal and scan from 4000 to 400 cm⁻¹.
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Validation Logic: Critical Safety Check: Ensure the complete disappearance of the asymmetric isocyanate stretch (~2270 cm⁻¹). Confirm the structural identity via the appearance of the urea carbonyl stretch (~1650 cm⁻¹) and broad carboxylic acid O-H stretches (2500–3300 cm⁻¹).
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NMR Spectroscopy (¹H and ¹³C):
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Execution: Dissolve 10 mg of the compound in DMSO-d₆ and acquire spectra at 400 MHz (¹H) and 100 MHz (¹³C).
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Validation Logic: The ¹H NMR must display a multiplet for the chiral α-CH proton and a distinct doublet of doublets for the diastereotopic succinic acid CH₂ protons. The para-substituted fluorophenyl ring will present a characteristic AA'BB' coupling pattern coupled with ¹⁹F splitting.
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Orthogonal analytical validation workflow ensuring high-fidelity structural confirmation.
Handling, Safety, and Storage
As with any synthetic fluorinated aromatic urea, stringent safety protocols are mandated. According to the Globally Harmonized System (GHS) and safety data sheets for CAS 1396969-13-3, the compound exhibits specific hazards that require proactive mitigation[2].
GHS Classification & Hazards[2]
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H302: Harmful if swallowed (Acute toxicity, oral, Category 4).
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H315: Causes skin irritation (Category 2).
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H319: Causes serious eye irritation (Category 2A).
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H335: May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).
Laboratory Handling Protocol
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Environmental Control: All manipulations of the dry powder—including weighing and transferring—must be conducted within a Class II biological safety cabinet or a certified chemical fume hood to prevent the inhalation of aerosolized particulates[2].
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PPE: Personnel must don nitrile gloves, protective eyewear (goggles), and standard laboratory coats[2].
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Storage: Store the compound in a tightly sealed, light-resistant container at 2–8 °C. Ensure the environment is desiccated, as prolonged exposure to ambient humidity may slowly degrade the urea linkage over time.
